6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline
Description
Chemical Structure: 6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline is a substituted quinoline derivative featuring:
- Bromine at position 6 (electron-withdrawing halogen).
- Isopropoxy group (-OCH(CH₃)₂) at position 2 (ether functionality, lipophilicity-enhancing).
- Trifluoromethyl group (-CF₃) at position 4 (strong electron-withdrawing effect, metabolic stability).
Molecular Formula: C₁₃H₁₁BrF₃NO Molecular Weight: 334.14 g/mol (calculated based on substituent patterns and ).
Properties
IUPAC Name |
6-bromo-2-propan-2-yloxy-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-7(2)19-12-6-10(13(15,16)17)9-5-8(14)3-4-11(9)18-12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNRTJWBIRVRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203368 | |
| Record name | 6-Bromo-2-(1-methylethoxy)-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328955-63-1 | |
| Record name | 6-Bromo-2-(1-methylethoxy)-4-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328955-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(1-methylethoxy)-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline typically involves multiple steps. One common method starts with the bromination of 2-isopropoxy-4-trifluoromethylquinoline. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .
Scientific Research Applications
6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not yet approved for therapeutic use, it is explored in preclinical studies for its potential as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights critical differences in substituents, properties, and applications:
Key Comparative Analysis
Electronic Effects :
- Trifluoromethyl (-CF₃): All CF₃-containing analogs (e.g., target compound, 6-Bromo-4-chloro-2-CF₃-quinoline) exhibit strong electron-withdrawing effects, enhancing electrophilicity at the quinoline core. This favors nucleophilic aromatic substitution (NAS) at position 4 or 6.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to Cl) make it a better leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
Steric and Solubility Profiles :
- Carboxylic Acid (): Introduces polarity, making the compound water-soluble at physiological pH (suitable for intravenous formulations).
Biological Activity
6-Bromo-2-isopropoxy-4-trifluoromethyl-quinoline (CAS No. 328955-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a bromine atom, an isopropoxy group, and a trifluoromethyl substituent. These structural components contribute to its unique reactivity and biological profile.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Several studies have indicated that this compound exhibits potent anticancer properties against various cancer cell lines.
- Antimicrobial Properties : It has shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as:
- Topoisomerases : Inhibition of these enzymes can lead to DNA damage in cancer cells, promoting apoptosis.
- Kinases : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
Anticancer Activity
A study evaluated the compound's effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The results showed:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 2.0 µM, indicating significant cytotoxicity against these cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction via caspase activation |
| A549 | 0.8 | Inhibition of tubulin polymerization |
| HeLa | 1.5 | Disruption of cell cycle progression |
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Case Studies
- Case Study on Cancer Cell Lines : A research team investigated the effect of the compound on A549 lung cancer cells. They found that treatment led to a significant increase in apoptosis markers, including cleaved PARP and caspase-3 activation.
- Antimicrobial Efficacy : Another study assessed the antibacterial activity against resistant strains of bacteria, revealing that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
